2-[(2-chloro-6-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
2-[(2-chloro-6-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazolopyridine core, which is known for its stability and versatility in chemical reactions.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-(4-methylpiperidin-1-yl)sulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4O3S/c1-13-7-9-23(10-8-13)29(27,28)14-5-6-18-22-25(19(26)24(18)11-14)12-15-16(20)3-2-4-17(15)21/h2-6,11,13H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJXYRFRHUVEJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=C(C=CC=C4Cl)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-6-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting with the preparation of the triazolopyridine core. This is followed by the introduction of the chlorofluorobenzyl group and the sulfonyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloro-6-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorofluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-[(2-chloro-6-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes.
Medicine
The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the development of advanced materials.
Mechanism of Action
The mechanism of action of 2-[(2-chloro-6-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- 2-(2-fluorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- 2-(2-chloro-6-methylbenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Uniqueness
The uniqueness of 2-[(2-chloro-6-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one lies in its specific combination of functional groups. The presence of both chlorofluorobenzyl and sulfonyl groups imparts distinct chemical properties, making it more reactive and versatile compared to similar compounds.
Biological Activity
The compound 2-[(2-chloro-6-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one , also referred to as compound A , exhibits significant biological activity that is of interest in various therapeutic contexts. This article explores its biological properties, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
Compound A features a complex structure characterized by a triazolo-pyridine core with specific substituents that contribute to its biological activity. The presence of a 2-chloro-6-fluorophenyl group and a 4-methylpiperidin-1-yl sulfonyl moiety enhances its pharmacological profile.
Table 1: Structural Characteristics of Compound A
| Property | Description |
|---|---|
| Molecular Formula | C15H17ClF N5O2S |
| Molecular Weight | 357.84 g/mol |
| CAS Number | Not available |
| IUPAC Name | 2-[(2-chloro-6-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Anticancer Activity
Recent studies have indicated that compound A exhibits anticancer properties . In a screening of drug libraries on multicellular spheroids, it was identified as a potential anticancer agent, demonstrating cytotoxic effects against various cancer cell lines . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
GlyT1 Inhibition
Another significant area of research involves the inhibition of the glycine transporter 1 (GlyT1). Inhibitors of GlyT1 have been explored for their potential in treating psychiatric disorders such as schizophrenia. Compound A has shown promise as a GlyT1 inhibitor, which may translate into therapeutic benefits in managing symptoms associated with these conditions .
Neuroprotective Effects
Further investigations suggest that compound A may possess neuroprotective effects . It has been observed to enhance neuronal survival under stress conditions in vitro, potentially through modulation of neuroinflammatory pathways.
The precise mechanism by which compound A exerts its biological effects is still being elucidated. However, preliminary data suggest that it may interact with specific receptors or transporters in the central nervous system (CNS), leading to altered signaling pathways that promote cell survival and inhibit tumor growth.
Table 2: Summary of Mechanisms
| Mechanism | Effect |
|---|---|
| GlyT1 Inhibition | Potential antipsychotic effects |
| Induction of Apoptosis | Cytotoxicity in cancer cells |
| Neuroprotection | Enhanced neuronal survival |
Case Studies and Research Findings
Several case studies highlight the efficacy of compound A in various experimental setups:
- Anticancer Screening : In a comprehensive study involving multiple cancer cell lines, compound A demonstrated significant cytotoxicity with IC50 values indicating effective concentration ranges for therapeutic use .
- Neuroprotective Studies : In vitro experiments have shown that compound A can protect neurons from oxidative stress-induced death, suggesting its potential utility in neurodegenerative diseases.
- GlyT1 Occupancy Studies : PET imaging studies in animal models have provided insights into the occupancy rates of GlyT1 by compound A, correlating with its therapeutic potential in treating schizophrenia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
